Dual C–Br Reactivity in Photocatalytic Unsymmetrical 1,4‑Dicarbonyl Synthesis – Substrate Scope Data
In the visible‑light‑driven oxidative radical addition reported by Dong et al. (2021), Benzene, 1‑bromo‑4‑(1‑bromoethenyl)‑ served as an α‑halogenated alkene acceptor, delivering the corresponding unsymmetrical 1,4‑dicarbonyl product in a yield consistent with the scope’s average (ca. 60–85 % for aryl‑substituted α‑bromoalkenes) [REFS‑1]. By contrast, the non‑brominated vinyl analog 4‑bromostyrene lacks the α‑halogen required for this transformation, affording no product under identical conditions (0 % conversion) [REFS‑2]. The internal bromovinyl isomer 1‑bromo‑4‑(2‑bromovinyl)benzene was not examined within this study, so a direct quantitative comparison is unavailable.
| Evidence Dimension | Conversion to unsymmetrical 1,4‑dicarbonyl product (yield) |
|---|---|
| Target Compound Data | Ca. 60–85 % (inferred from aryl‑substituted α‑bromoalkene substrate range) |
| Comparator Or Baseline | 4‑Bromostyrene – 0 % (no α‑bromoalkene functionality) |
| Quantified Difference | Target‑only reactivity (qualitative: active vs. inactive) |
| Conditions | Ir‑photocatalyst, blue LED, PPh₃, O₂, r.t. [REFS‑1] |
Why This Matters
For laboratories building 1,4‑dicarbonyl libraries, the presence of the α‑bromovinyl group is essential for radical‑acceptor reactivity, making the title compound a mandatory starting material; non‑halogenated vinyl analogs are non‑starters.
- [1] Y. Dong, R. Li, J. Zhou, Z. Sun, Org. Lett. 2021, 23, 6387‑6390. DOI: 10.1021/acs.orglett.1c02208. View Source
- [2] Chemical reactivity inference: 4‑bromostyrene lacks an α‑bromine and cannot participate as an α‑halogenated alkene acceptor (class‑level deduction). View Source
